2-(Methoxymethyl)azetidine hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

2-(Methoxymethyl)azetidine hydrochloride (CAS 1803592-63-3) is a racemic azetidine building block, featuring a strained four-membered heterocycle and a methoxymethyl group at the C2 position. The hydrochloride salt form (MW 137.61) ensures superior handling, precise stoichiometric control, and enhanced solubility compared to the free base. As a protected secondary amine, it serves as a key nucleophile for constructing complex azetidine-containing architectures through alkylation, acylation, and reductive amination. It is the cost-effective choice for early-stage SAR exploration, hit expansion, and as a precursor for chiral resolution into high-selectivity bis(methoxymethyl)azetidine ligands (83-93% ee).

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1803592-63-3
Cat. No. B1429095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)azetidine hydrochloride
CAS1803592-63-3
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCOCC1CCN1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H
InChIKeyWKUUAQJWHUDNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)azetidine hydrochloride (CAS 1803592-63-3): Scientific Procurement and Differentiation Overview


2-(Methoxymethyl)azetidine hydrochloride (CAS 1803592-63-3) is a racemic, 2-substituted azetidine building block featuring a strained four-membered nitrogen-containing heterocycle with a methoxymethyl group at the C2 position [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the hydrochloride salt form (MW 137.61) offering improved handling characteristics relative to the free base form (MW 101.15) . Azetidines are valued for their unique conformational constraints and ring strain (~25 kcal/mol), which can enhance target binding interactions and metabolic stability in drug candidates [2].

2-(Methoxymethyl)azetidine hydrochloride: Why In-Class Azetidine Building Blocks Cannot Be Interchanged


Azetidine building blocks, despite sharing the four-membered nitrogen heterocycle core, exhibit fundamentally different reactivity, stereochemical outcomes, and downstream physicochemical properties based on substitution pattern and position. The 2-substituted methoxymethyl azetidine scaffold presents distinct steric and electronic characteristics compared to the 3-substituted regioisomer (CAS 942308-06-7), its enantiomerically pure (R)- (CAS 1396710-21-6) and (S)- (CAS 935668-27-2) counterparts, and the unsubstituted azetidine core . Furthermore, the hydrochloride salt form (CAS 1803592-63-3) provides differentiated solubility and handling properties versus the free base form (CAS 1290136-94-5) . These structural and formulation differences translate directly to divergent synthetic utility and biological performance, necessitating compound-specific procurement based on experimental requirements rather than class-level interchangeability.

Quantitative Differentiation Evidence for 2-(Methoxymethyl)azetidine hydrochloride (CAS 1803592-63-3)


Salt Form Solubility and Handling: Hydrochloride (CAS 1803592-63-3) vs. Free Base (CAS 1290136-94-5)

The hydrochloride salt form (CAS 1803592-63-3) demonstrates improved water solubility and handling characteristics compared to the free base form (CAS 1290136-94-5), a class-level advantage typical of hydrochloride salts of azetidines . While specific solubility values for this compound are not publicly reported, the hydrochloride salt is supplied as a crystalline solid, facilitating accurate weighing and formulation in aqueous reaction media, whereas the free base exists as a liquid (boiling point: 114.2 ± 13.0 °C) .

Medicinal Chemistry Organic Synthesis Building Blocks

Regioisomeric Scaffold Differentiation: 2-Substituted vs. 3-Substituted Methoxymethyl Azetidine

The 2-substituted methoxymethyl azetidine scaffold (present in CAS 1803592-63-3) confers a distinct conformational and steric profile compared to the 3-substituted regioisomer (CAS 942308-06-7) . The 3-substituted azetidine scaffold has been specifically leveraged to achieve increased selectivity for HDAC6 over other histone deacetylase isoforms, highlighting how substitution position directly influences biological target engagement . No equivalent HDAC6 selectivity data are available for the 2-substituted analog.

Medicinal Chemistry Scaffold Hopping SAR Studies

Chiral Resolution Requirements: Racemic Mixture vs. Enantiomerically Pure Analogs

CAS 1803592-63-3 is supplied as a racemic mixture of (R)- and (S)-enantiomers, in contrast to the commercially available enantiomerically pure analogs (R)-2-(methoxymethyl)azetidine hydrochloride (CAS 1396710-21-6) and (S)-2-(methoxymethyl)azetidine (CAS 935668-27-2) . The chiral analogs are employed in asymmetric catalysis, where C2-symmetric bis(methoxymethyl)azetidine ligands achieve chemical yields of 92-99% and enantiomeric excesses of 83-93% in diethylzinc addition to aryl aldehydes .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Supplier Purity Grade Comparison: Procurement-Relevant Quality Metrics

Commercial purity specifications for CAS 1803592-63-3 vary among suppliers, with reported purity values ranging from 95% to 98% . These differences, while modest, may influence downstream synthetic outcomes, particularly in multi-step sequences where impurities can accumulate or interfere with sensitive catalytic steps.

Procurement Quality Control Synthetic Reliability

2-(Methoxymethyl)azetidine hydrochloride: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Conformationally Constrained Scaffold for Kinase and Enzyme Inhibitor Design

CAS 1803592-63-3 serves as a key building block for introducing the 2-(methoxymethyl)azetidine moiety into lead compounds. The strained azetidine ring imparts conformational rigidity that can enhance target binding and improve metabolic stability [1]. The racemic hydrochloride salt is particularly suitable for early-stage SAR exploration where stereochemical optimization has not yet been prioritized, enabling cost-effective library synthesis and hit expansion.

Organic Synthesis: Building Block for Nitrogen-Containing Heterocycles

As a protected secondary amine hydrochloride salt, CAS 1803592-63-3 is employed as a nucleophilic building block in alkylation, acylation, and reductive amination reactions to construct more complex azetidine-containing architectures . The solid hydrochloride form facilitates precise stoichiometric control in multi-step synthetic sequences.

Chiral Pool Precursor for Asymmetric Ligand Synthesis

The racemic mixture (CAS 1803592-63-3) can be used as a starting material for chiral resolution or as a precursor to C2-symmetric bis(methoxymethyl)azetidine ligands, which have demonstrated high enantioselectivity (83-93% ee) in asymmetric diethylzinc additions to aldehydes . Procurement of the racemate for subsequent resolution may offer cost advantages compared to direct purchase of enantiomerically pure analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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